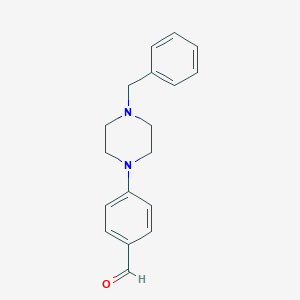

4-(4-Benzylpiperazin-1-yl)benzaldehyde

概要

説明

4-(4-Benzylpiperazin-1-yl)benzaldehyde is a compound that has garnered interest in various fields of chemical research due to its structural framework, which allows it to participate in diverse chemical reactions and form the basis for synthesizing various bioactive molecules. Its relevance spans from synthetic chemistry to materials science, and its properties make it a valuable precursor in the development of pharmacologically active compounds.

Synthesis Analysis

The synthesis of 4-(4-Benzylpiperazin-1-yl)benzaldehyde and its derivatives typically involves multistep chemical processes, including reductive amination, Swern oxidation, and Wittig reactions. A notable example is the novel three-step synthesis starting from the methyl ester of the proteinogenic amino acid (S)-serine, leading to chiral, non-racemic compounds with significant interaction with central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001).

Molecular Structure Analysis

The molecular structure of 4-(4-Benzylpiperazin-1-yl)benzaldehyde derivatives has been extensively studied through X-ray crystallography, vibrational spectroscopy, and DFT calculations. Such studies reveal the compound's ability to crystallize in specific systems and its stabilization through various intermolecular interactions, highlighting the significance of its structural configuration for biological activity (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).

Chemical Reactions and Properties

4-(4-Benzylpiperazin-1-yl)benzaldehyde participates in a wide range of chemical reactions, including condensation reactions to form Schiff bases, and reductive amination processes for the synthesis of benzylpiperazine derivatives. These reactions are essential for modifying the compound to enhance its biological activity or to incorporate it into more complex molecular architectures for various applications (Liu, Fitzgerald, & Mani, 2012).

科学的研究の応用

Reductive Amination and Synthesis of Benzylpiperazine : A study by Liu, Fitzgerald, & Mani (2012) described the preparation of a benzylpiperazine from the corresponding benzaldehyde and piperazine. This synthesis was notable for being protective group-free, safe, environmentally friendly, and scalable for large-scale production under flow hydrogenation conditions.

Synthesis of Tetrahydro-γ-Carbolines : Moshkin & Sosnovskikh (2014) investigated the reaction of benzaldehydes with non-stabilized azomethine ylides to form 5-aryloxazolidines, leading to the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines. This study is detailed in their paper.

Synthesis of Anticancer Drug Intermediates : Zhang, Cao, Xu, & Wang (2018) developed a method for synthesizing 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs. The synthesis involved acetal reaction, nucleophilic reaction, and hydrolysis reaction from commercially available terephthalaldehyde. More information can be found in their research.

Fluorescent Probes for Biological Molecules : Lin et al. (2008) designed a ratiometric fluorescent probe using 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde for detecting cysteine and homocysteine. The probe exhibited a large hypsochromic shift in emission, indicating potential for quantitative detection. Their findings are detailed in this publication.

Synthesis and Antimicrobial Activity of Benzylpiperazine Derivatives : Mandala et al. (2013) synthesized a series of benzylpiperazine derivatives and evaluated their antimicrobial activity. The structures were characterized by various spectroscopic methods, and in vitro antimicrobial screening showed significant activity. Details of this research are available in their study.

Electrochemical Polymerization and Activity : Lu et al. (2014) explored the electrochemical polymerization of pyrrole containing TEMPO side chain and its activity for benzyl alcohol oxidation. The polymerized electrode showed high electrocatalytic activity for the oxidation of benzyl alcohol to benzaldehyde. Their findings can be found in this paper.

作用機序

Mode of Action

The exact mode of action of 4-(4-Benzylpiperazin-1-yl)benzaldehyde is currently unknown due to the lack of specific studies . .

Result of Action

Similar compounds have been known to exert various biological effects, including antimicrobial activity . More research is needed to determine the specific effects of this compound.

Action Environment

The action, efficacy, and stability of 4-(4-Benzylpiperazin-1-yl)benzaldehyde can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . .

特性

IUPAC Name |

4-(4-benzylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-15-17-6-8-18(9-7-17)20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWZUVQRUPAVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370760 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazin-1-yl)benzaldehyde | |

CAS RN |

166438-88-6 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)

![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)

![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)